molecular formula C11H16N2OS B2589592 4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine CAS No. 2034375-48-7

4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No.: B2589592
CAS No.: 2034375-48-7
M. Wt: 224.32
InChI Key: BIRMVJGBGNQDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a methyl group to a thiazole core substituted with a cyclopropyl moiety. The morpholine ring contributes to hydrogen bonding and solubility, while the cyclopropyl group enhances metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name

4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-9(1)11-12-10(8-15-11)7-13-3-5-14-6-4-13/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRMVJGBGNQDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of a thioamide with an α-haloketone to form the thiazole ring . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of morpholine derivatives in combating viral infections. The compound has been explored for its efficacy against SARS-CoV-2, the virus responsible for COVID-19. Research utilizing computational methods aimed to identify lead compounds that can inhibit viral replication by targeting specific proteins involved in the virus's life cycle . The structural features of 4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine may enhance its binding affinity to these viral targets.

Neuropharmacology

In the realm of neuropharmacology, morpholine derivatives have been studied for their effects on the corticotropin-releasing factor receptor 1 (CRF1). A related compound demonstrated significant antagonistic properties against CRF1, which is implicated in stress response and anxiety disorders. The findings suggest that similar derivatives could be developed for treating conditions such as depression and alcohol dependence .

Pharmacological Insights

Drug Development

The compound's structure allows for modifications that can improve pharmacokinetic properties such as solubility and bioavailability. For instance, studies on related thiazole-containing morpholines have shown promising results in enhancing brain penetration and therapeutic efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of morpholine derivatives:

  • Study on CRF1 Antagonists : A study focusing on a morpholine derivative showed effective inhibition of CRF1 with a high oral bioavailability of 91.1% in vivo. This highlights the potential of morpholine-based compounds in developing new treatments for stress-related disorders .
  • COVID-19 Research : Another investigation utilized molecular dynamics simulations to assess the interactions between morpholine derivatives and viral proteins, suggesting that these compounds could serve as effective inhibitors against COVID-19 .

Chemical Properties and Structure-Activity Relationship

The compound's activity is closely linked to its chemical structure. The presence of the thiazole ring contributes to its pharmacological properties by influencing interactions with biological targets. A detailed analysis of structure-activity relationships (SAR) can provide insights into how modifications can enhance efficacy and reduce side effects.

Feature Description
Chemical Structure Contains a morpholine ring and a thiazole moiety
Mechanism of Action Potentially inhibits viral replication and modulates stress response
Therapeutic Areas Antiviral therapies, neuropharmacology

Mechanism of Action

The mechanism of action of 4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine involves its interaction with various molecular targets. The thiazole ring can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may inhibit enzymes involved in microbial and viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Implications

The following table summarizes key structural analogs and their comparative features:

Compound Name / ID Core Structure Differences Key Substituents Molecular Weight (g/mol) Pharmacological Notes References
4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine (Target) Morpholine-thiazole core Cyclopropyl 252.35* Enhanced metabolic stability; moderate lipophilicity -
BK80264 Piperidine replaces morpholine; pyrimidine substituent Trifluoromethyl pyrimidine 384.42 Increased steric bulk; potential altered receptor binding
VPC-14449 (Corrected) Dibromoimidazole substituent on thiazole 2,4-Dibromoimidazole ~420 (estimated) Bromine enhances electronegativity; synthesis errors affect properties
Adenosine A1 Receptor Agonists Morpholine-thiazole core with aryl or morpholinyl groups Aryl or morpholinyl Varies Morpholine improves selectivity; aryl groups reduce metabolic stability
4-((5-(Decylthio)-4-methyltriazol-3-yl)methyl)morpholine Triazole replaces thiazole; decylthio chain Decylthio, methyltriazole ~450 (estimated) Hydrophobic chain increases membrane retention; triazole alters H-bonding
Isostructural Thiazoles (Compounds 4 & 5) Fluorophenyl/chlorophenyl substituents on thiazole Fluorophenyl, chlorophenyl ~400 (estimated) Planar structure with perpendicular substituent; fluorine enhances binding affinity

*Calculated based on formula C₁₁H₁₆N₂OS.

Detailed Analysis of Key Comparisons

BK80264
  • Structural Difference : Replacement of morpholine with piperidine and addition of trifluoromethyl pyrimidine.
  • The trifluoromethyl group enhances lipophilicity and metabolic resistance but may introduce steric hindrance in receptor binding .
VPC-14449
  • Structural Difference : Dibromoimidazole substituent vs. cyclopropyl.
  • Impact : Bromine atoms increase molecular weight and electronegativity, which may enhance receptor affinity but reduce solubility. The cyclopropyl group in the target compound offers a balance of stability and moderate hydrophobicity .
Adenosine A1 Receptor Agonists
  • Structural Difference : Aryl or morpholinyl groups at the thiazole 2-position.
  • Impact: Morpholinyl groups (as in the target compound) improve selectivity for adenosine receptors, while aryl groups (e.g., phenyl) are prone to oxidative metabolism, reducing bioavailability .
Triazole Derivatives (Impurity-L)
  • Structural Difference : Triazole core replaces thiazole; decylthio chain introduced.

Research Findings and Trends

  • Metabolic Stability : Cyclopropyl-substituted compounds (e.g., target) show superior resistance to CYP450-mediated oxidation compared to aryl-substituted analogs .
  • Receptor Binding : Fluorine and bromine substituents (e.g., VPC-14449, Compounds 4 & 5) enhance binding affinity through electronegative effects but may introduce toxicity risks .
  • Synthesis Challenges : Structural accuracy is critical, as seen in VPC-14449’s misreported synthesis leading to divergent NMR profiles .

Biological Activity

4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12_{12}H16_{16}N2_2S

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for this compound have been reported as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These values indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .

Antifungal Activity

The compound also demonstrates antifungal activity. In a comparative study, it was effective against several fungal strains, with MIC values indicating its potential as an antifungal agent:

Fungal StrainMIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The compound's efficacy against these pathogens suggests that it could be a valuable candidate for further development in antifungal therapies .

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is supported by SAR studies indicating that modifications to the thiazole ring can enhance or diminish biological activity, suggesting that specific structural features are critical for its function .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Key findings from SAR studies include:

  • Cyclopropyl Group : Enhances lipophilicity and cellular penetration.
  • Thiazole Ring : Essential for binding to bacterial targets.
  • Morpholine Moiety : Contributes to overall stability and bioavailability.

These insights into SAR provide a framework for designing more potent derivatives with improved efficacy against resistant strains of bacteria and fungi .

Case Studies

A notable case study evaluated the compound's efficacy in vivo using murine models infected with E. coli and S. aureus. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, indicating the compound's potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholine in pharmaceutical formulations?

  • Methodology : Spectrophotometric methods, such as UV-Vis absorption, are commonly validated for quantification. For example, a similar morpholine-thiazole derivative was quantified using wavelength-specific absorbance measurements (e.g., λ = 254 nm) with calibration curves constructed from standard solutions. Validation parameters (linearity, LOD, LOQ, precision) should adhere to ICH guidelines .
  • Key Considerations : Ensure solvent compatibility and account for matrix effects in ointments or soft formulations by using extraction protocols (e.g., ethanol or DMSO) to isolate the compound .

Q. What synthetic routes are recommended for preparing this compound?

  • Methodology : A two-step approach is typical:

Thiazole Core Synthesis : Cyclopropyl groups can be introduced via cyclopropanation of alkenes using diazo reagents.

Morpholine Coupling : React the thiazole intermediate with morpholine derivatives (e.g., 4-(bromomethyl)morpholine) under reflux in ethanol with a base (e.g., NaOH) to facilitate nucleophilic substitution .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. What safety protocols are essential for handling morpholine-thiazole derivatives?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., formaldehyde).
  • Storage : Store in airtight containers away from light due to potential sensitivity to photodegradation .
    • Hazard Mitigation : For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

  • Methodology : Microwave irradiation reduces reaction times (e.g., from 10 hours to 30 minutes) by enhancing reaction kinetics. For example, triazole-morpholine derivatives synthesized via microwave showed 89% yield vs. 70% with conventional reflux .
  • Parameters : Optimize power (150–300 W), temperature (80–120°C), and solvent (e.g., 1-propanol or ethanol) to prevent decomposition. Use sealed vessels to maintain pressure .

Q. How should researchers address discrepancies in NMR data for morpholine-thiazole derivatives?

  • Methodology :

Signal Assignment : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (e.g., DFT calculations).

Impurity Analysis : Use HSQC or COSY to identify coupling patterns. For example, residual solvents (e.g., DMSO-d6 at δ 2.5 ppm) can obscure peaks .

  • Case Study : In 4-((5-(cyclohexylthio)triazol-3-yl)methyl)morpholine, splitting at δ 3.54–3.66 ppm (morpholine protons) confirmed successful coupling .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Toxicity Screening : Conduct acute toxicity tests in rodent models (OECD 423 guidelines). Monitor organ histopathology and biochemical markers (e.g., ALT, creatinine) .
    • Data Interpretation : Correlate structural features (e.g., cyclopropyl hydrophobicity) with activity trends .

Q. How can regioselectivity challenges in thiazole functionalization be mitigated?

  • Methodology :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of thiazole to favor cross-coupling at the 2-position.
  • Catalytic Systems : Use Pd(OAc)2_2/Xantphos for Suzuki-Miyaura couplings with boronic acids .
    • Example : 3-Methyl-1-(thiazol-2-yl)pyrazole-4-boronic acid enabled selective C-C bond formation in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.